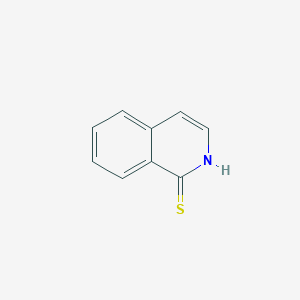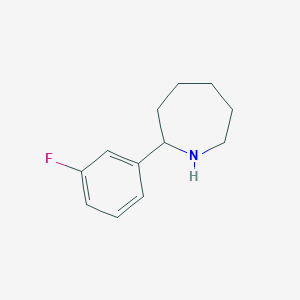
2-(3-Fluorophenyl)azepane
Vue d'ensemble
Description
2-(3-Fluorophenyl)azepane is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Significance and Therapeutic Applications
Azepane-based compounds, including 2-(3-Fluorophenyl)azepane, have shown a wide variety of pharmacological properties, demonstrating a high degree of structural diversity crucial for discovering new therapeutic agents. The development of new azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active compounds. Over 20 azepane-based drugs have already been approved by the FDA for treating various diseases, highlighting the compound's significant role in medicinal chemistry. These applications range across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, underscoring the versatility of azepane derivatives in therapeutic development. The review also covers structure-activity relationship (SAR) and molecular docking studies, emphasizing the importance of azepane-based compounds in future drug discovery against numerous diseases (Gao-Feng Zha et al., 2019).
Synthesis, Reactions, and Biological Properties
The coordination chemistry and biological applications of seven-membered heterocyclic compounds, including azepane derivatives, have been extensively reviewed. These compounds exhibit significant pharmacological and therapeutic implications. The review encapsulates fifty years of literature on the synthesis, reaction, and biological properties of azepane and its derivatives. Despite the broad synthesis and reaction mechanisms documented, there is a noted gap in biological exploration, suggesting a vast scope for future research in N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).
Radiative Decay Engineering and Biophysical Applications
Radiative decay engineering (RDE) represents a novel opportunity in fluorescence, involving the modification of fluorophore emission by altering their radiative decay rates. This technique, applicable across various biochemical and molecular biology domains, offers a new dimension to fluorescence spectroscopy's basic and applied uses. By placing fluorophores at specific distances from metallic surfaces and particles, the radiative rates can be significantly modified, impacting the intensity and distribution of radiation. Such advancements in RDE could inspire innovative applications in medical testing and biotechnology, potentially affecting how azepane derivatives like this compound are utilized in fluorescence-based assays and diagnostics (J. Lakowicz, 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-fluorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWIPFGJXWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391907 | |
| Record name | 2-(3-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383130-06-1 | |
| Record name | 2-(3-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


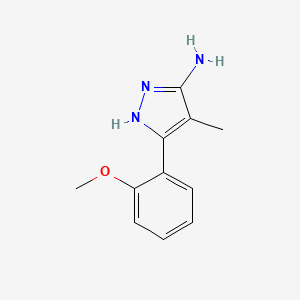
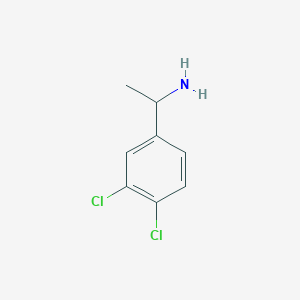
![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)
![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)



![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)
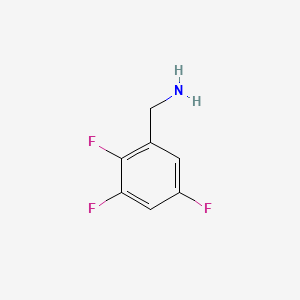

![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)
